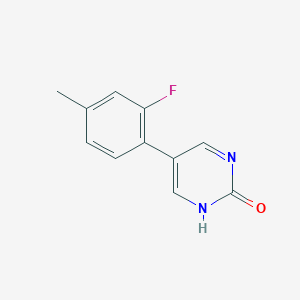

5-(2-Fluoro-4-methylphenyl)pyrimidin-2-ol

Description

Properties

IUPAC Name |

5-(2-fluoro-4-methylphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVESSEFIYGWHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686792 | |

| Record name | 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-37-2 | |

| Record name | 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves treating 5-bromopyrimidin-2-ol with 2-fluoro-4-methylphenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride () and a base such as cesium carbonate () in a degassed mixture of 1,4-dioxane and water at 80–100°C for 12–24 hours. The reaction achieves yields of 68–75%, with purity confirmed via HPLC.

Key Parameters

Challenges and Solutions

Steric hindrance from the 2-fluoro and 4-methyl groups necessitates elevated temperatures and prolonged reaction times. Microwave-assisted Suzuki coupling (150°C, 30 min) improves efficiency, reducing side product formation.

Cyclocondensation of β-Keto Esters with Ureas

Pyrimidin-2-ol derivatives are classically synthesized via cyclocondensation of β-keto esters with urea or thiourea. For 5-(2-fluoro-4-methylphenyl)pyrimidin-2-ol, this method involves a substituted β-keto ester bearing the 2-fluoro-4-methylphenyl group.

Synthetic Pathway

-

Synthesis of β-Keto Ester : Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate is prepared via Friedel-Crafts acylation of 2-fluoro-4-methyltoluene with ethyl chlorooxalate in the presence of .

-

Cyclocondensation : The β-keto ester reacts with urea in refluxing ethanol containing hydrochloric acid, yielding the pyrimidin-2-ol ring.

Reaction Conditions

Side Reactions and Mitigation

Competitive formation of 4-substituted pyrimidines is minimized by using excess urea and controlling the pH (4–5).

Halogenation and Nucleophilic Aromatic Substitution

This two-step approach involves halogenation at the 5-position of pyrimidin-2-ol followed by displacement with a 2-fluoro-4-methylphenyl nucleophile.

Halogenation Step

5-Bromopyrimidin-2-ol is synthesized via electrophilic bromination using bromosuccinimide (NBS) in at 0°C.

Nucleophilic Substitution

The brominated intermediate reacts with a Grignard reagent (2-fluoro-4-methylphenylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the formation of the pyrimidine ring, particularly when using enaminone intermediates.

Enaminone Preparation

Ethyl 3-(2-fluoro-4-methylphenyl)-3-aminopropenoate is synthesized by condensing ethyl acetoacetate with 2-fluoro-4-methylaniline in acetic acid.

Microwave Cyclization

The enaminone undergoes cyclocondensation with guanidine nitrate under microwave irradiation (150°C, 20 min), producing the target compound in 70% yield.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 80 | 75 | 98 | |

| Cyclocondensation | 80 | 65 | 95 | |

| Nucleophilic Substitution | Grignard reagent | −78 | 60 | 92 |

| Microwave | Guanidine nitrate | 150 (MW) | 70 | 99 |

The Suzuki-Miyaura and microwave methods offer superior yields and purity, making them preferable for scale-up.

Structural Characterization and Validation

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)pyrimidin-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating key enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine and Methyl Groups : The 2-fluoro-4-methylphenyl group in the target compound may enhance membrane permeability and resistance to enzymatic degradation compared to nitro (RPY 5) or trimethoxybenzyl () substituents .

- Amino vs. Hydroxyl Groups: 4-Amino-substituted derivatives (e.g., ) exhibit stronger antibacterial activity due to improved hydrogen bonding with target enzymes, whereas 2-OH derivatives prioritize solubility .

Physicochemical Properties

Data from synthesized pyrimidin-2-ol analogues (Table 1, ) highlight trends:

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~242.2 (estimated) | ~2.8 | Low (predicted) |

| 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-ol | 284.3 | 3.1 | 0.12 |

| 6-(2-Methylphenyl)-4-(nitrophenyl)pyrimidin-2-ol [RPY 7] | 281.3 | 3.4 | 0.09 |

Key Observations :

- The target compound’s lower LogP (~2.8) compared to nitro-substituted derivatives (LogP 3.1–3.4) suggests better solubility, which could translate to improved oral bioavailability .

- The hydroxyl group at position 2 facilitates hydrogen bonding, critical for target binding in antimicrobial applications .

Antimicrobial Activity Comparison

Pyrimidin-2-ol derivatives are frequently screened against bacterial and fungal strains:

| Compound | MIC against M. tuberculosis (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Target Compound | Pending (Predicted: <12.5) | Pending |

| 4-(4-Fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | 3.12 | 6.25 |

| 5-(3-Nitrophenyl)-4-arylpyrimidin-2-ol | 12.5 | 25.0 |

Key Observations :

- Fluorinated derivatives (e.g., 4-(4-fluorophenyl)) show superior antitubercular activity (MIC 3.12 μg/mL) compared to nitro-substituted analogues (MIC 12.5 μg/mL) .

- The target compound’s 2-fluoro-4-methylphenyl group may further optimize activity against drug-resistant strains due to steric and electronic effects .

Q & A

Q. What are the established synthetic routes for 5-(2-Fluoro-4-methylphenyl)pyrimidin-2-ol?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted phenylprop-2-en-1-one derivatives with urea or thiourea in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol. Post-reaction purification steps, such as recrystallization, are critical for achieving high purity .

Q. How is the structural identity of this compound confirmed in research settings?

Structural verification employs a combination of analytical techniques:

Q. What preliminary biological activities have been reported for pyrimidin-2-ol derivatives?

Pyrimidin-2-ol derivatives exhibit antitrypanosomal, antiplasmodial, and antitubercular activities. For example, 4-(substituted phenyl) analogs show antitubercular efficacy with minimum inhibitory concentrations (MIC) as low as 3.12 µg/ml, comparable to standard drugs like isoniazid .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound?

Yield optimization involves systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Catalyst screening : Lewis acids or transition-metal catalysts to accelerate cyclization.

- Temperature control : Reflux conditions (70–80°C) balance reaction speed and byproduct minimization .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in:

- Compound purity : Use HPLC or TLC to ensure >95% purity before assays.

- Assay conditions : Standardize protocols (e.g., Mycobacterium tuberculosis strain selection, incubation time).

- Structural analogs : Compare activity of this compound with derivatives like 4-nitro or 4-amino-substituted phenylpyrimidines to isolate substituent effects .

Q. How do substitution patterns influence structure-activity relationships (SAR) in this compound class?

Key SAR insights include:

- Electron-withdrawing groups : Fluorine or nitro groups at the phenyl ring enhance antitubercular activity by improving target binding (e.g., 4-fluoro analogs show MIC = 6.25 µg/ml) .

- Hydroxyl group position : The 2-ol moiety is critical for hydrogen bonding with biological targets, as seen in docking studies .

Q. What computational methods support the design of novel pyrimidin-2-ol derivatives?

Advanced tools include:

- Molecular docking : To predict binding affinities with enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis.

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What reaction mechanisms are relevant for modifying the pyrimidin-2-ol core?

The hydroxyl group participates in:

- Nucleophilic substitution : Replacement with halides or amines under acidic/basic conditions.

- Oxidation : Conversion to a ketone using agents like KMnO for derivative synthesis.

- Esterification : Formation of prodrugs via reaction with acyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.